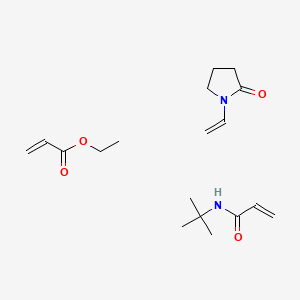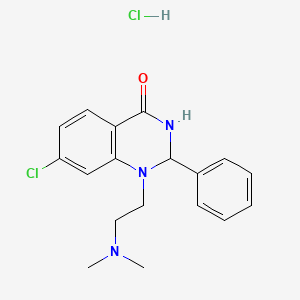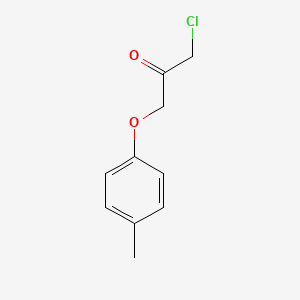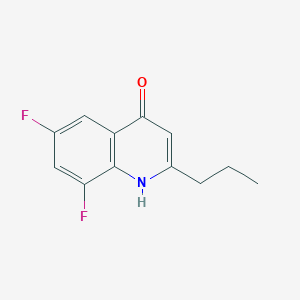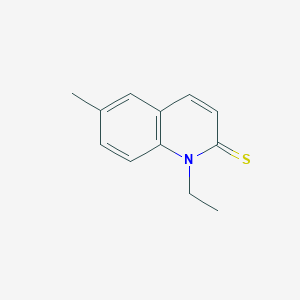
Cadmium peroxide (Cd(O2))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium peroxide is an inorganic compound with the formula Cd(O2). It is a solid material that appears as a white or pale yellow powder. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. Cadmium peroxide is less commonly encountered compared to other peroxides, but it has unique properties that make it valuable in specific contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium peroxide can be synthesized through several methods. One common approach involves the reaction of cadmium salts with hydrogen peroxide. For example, cadmium nitrate or cadmium chloride can react with hydrogen peroxide in an aqueous solution to form cadmium peroxide. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of cadmium peroxide often involves the controlled reaction of cadmium salts with hydrogen peroxide under specific conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium peroxide undergoes various chemical reactions, including oxidation, reduction, and decomposition. It is a strong oxidizing agent and can react with reducing agents to produce cadmium oxide and oxygen gas.
Common Reagents and Conditions:
Oxidation: Cadmium peroxide can oxidize organic compounds and other substances. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: Cadmium peroxide can be reduced to cadmium oxide using reducing agents such as hydrogen or carbon monoxide.
Decomposition: Cadmium peroxide decomposes upon heating to produce cadmium oxide and oxygen gas.
Major Products Formed:
Oxidation Reactions: The major products include oxidized organic compounds and cadmium oxide.
Reduction Reactions: The primary product is cadmium oxide.
Decomposition: The products are cadmium oxide and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Cadmium peroxide has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Cadmium peroxide is studied for its effects on biological systems, particularly its role in inducing oxidative stress.
Medicine: Research is ongoing to explore the potential use of cadmium peroxide in medical applications, such as targeted drug delivery and cancer treatment.
Industry: Cadmium peroxide is used in the production of catalysts, sensors, and other industrial materials.
Wirkmechanismus
The mechanism by which cadmium peroxide exerts its effects involves the generation of reactive oxygen species (ROS). When cadmium peroxide decomposes, it releases oxygen radicals that can interact with various molecular targets. These interactions can lead to oxidative stress, which affects cellular components such as lipids, proteins, and DNA. The pathways involved in the action of cadmium peroxide include the activation of antioxidant defense mechanisms and the modulation of signaling pathways related to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Cadmium peroxide can be compared with other metal peroxides, such as:
Magnesium peroxide (Mg(O2)): Similar to cadmium peroxide, magnesium peroxide is used as an oxidizing agent and has applications in environmental remediation.
Zinc peroxide (Zn(O2)): Zinc peroxide is another metal peroxide with strong oxidizing properties, used in various chemical and industrial processes.
Calcium peroxide (Ca(O2)): Calcium peroxide is widely used in agriculture and environmental applications due to its ability to release oxygen slowly.
Uniqueness of Cadmium Peroxide: Cadmium peroxide is unique due to its specific reactivity and the ability to generate reactive oxygen species. Its applications in scientific research and industry are distinct from those of other metal peroxides, making it a valuable compound for specialized uses.
Eigenschaften
CAS-Nummer |
12139-22-9 |
|---|---|
Molekularformel |
CdH2O2 |
Molekulargewicht |
146.43 g/mol |
IUPAC-Name |
cadmium;hydrogen peroxide |
InChI |
InChI=1S/Cd.H2O2/c;1-2/h;1-2H |
InChI-Schlüssel |
NZUYJPMKCSBVLS-UHFFFAOYSA-N |
Kanonische SMILES |
OO.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


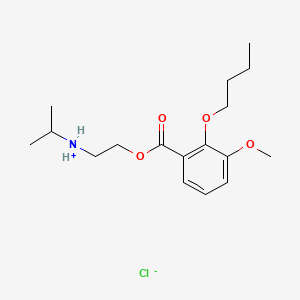
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
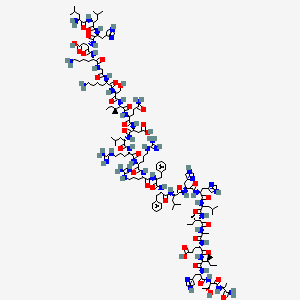
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

